ent-Lamivudine Acid (1S,2R,5S)-5-Methyl-2-isopropylcyclohexyl Ester

Analytical Method Development RP-HPLC Impurity Profiling Lipophilicity-Driven Retention

ent-Lamivudine Acid (1S,2R,5S)-5-Methyl-2-isopropylcyclohexyl Ester (CAS 147126-74-7), also cataloged as Lamivudine Impurity 17, is a stereochemically defined ester conjugate of the ent-lamivudine carboxylic acid with (1S,2R,5S)-menthol (molecular formula C18H27N3O4S, molecular weight 381.49 g/mol). This compound is classified as a process-related impurity and a synthetic intermediate in the preparation of lamivudine, a potent nucleoside reverse transcriptase inhibitor (NRTI) used in antiretroviral and anti-hepatitis B therapy.

Molecular Formula C18H27N3O4S
Molecular Weight 381.50
CAS No. 147126-74-7
Cat. No. B601555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameent-Lamivudine Acid (1S,2R,5S)-5-Methyl-2-isopropylcyclohexyl Ester
CAS147126-74-7
Synonymsent-Lamivudine Acid (1S,2R,5S)-5-Methyl-2-isopropylcyclohexyl Ester;  (2S,5R)-5-(4-Amino-2-oxo-1(2H)-pyrimidinyl)-1,3-oxathiolane-2-carboxylic Acid (1S,2R,5S)-5-Methyl-2-(1-methylethyl)cyclohexyl Ester; 
Molecular FormulaC18H27N3O4S
Molecular Weight381.50
Structural Identifiers
SMILESCC1CCC(C(C1)OC(=O)C2OC(CS2)N3C=CC(=NC3=O)N)C(C)C
InChIInChI=1S/C18H27N3O4S/c1-10(2)12-5-4-11(3)8-13(12)24-16(22)17-25-15(9-26-17)21-7-6-14(19)20-18(21)23/h6-7,10-13,15,17H,4-5,8-9H2,1-3H3,(H2,19,20,23)/t11-,12+,13-,15+,17-/m0/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Off-White Solid

Procurement Guide for ent-Lamivudine Acid (1S,2R,5S)-5-Methyl-2-isopropylcyclohexyl Ester (CAS 147126-74-7): A Lamivudine Process Impurity and Chiral Intermediate Reference Standard


ent-Lamivudine Acid (1S,2R,5S)-5-Methyl-2-isopropylcyclohexyl Ester (CAS 147126-74-7), also cataloged as Lamivudine Impurity 17, is a stereochemically defined ester conjugate of the ent-lamivudine carboxylic acid with (1S,2R,5S)-menthol (molecular formula C18H27N3O4S, molecular weight 381.49 g/mol) [1]. This compound is classified as a process-related impurity and a synthetic intermediate in the preparation of lamivudine, a potent nucleoside reverse transcriptase inhibitor (NRTI) used in antiretroviral and anti-hepatitis B therapy . Its structural features—combining the oxathiolane nucleoside core of lamivudine with a bulky, lipophilic menthyl ester moiety—produce physicochemical and chromatographic properties that differ fundamentally from those of lamivudine free base and other commonly encountered lamivudine impurities, warranting its use as a dedicated reference standard in analytical method development, method validation (AMV), and quality control (QC) for ANDA submissions and commercial production [2].

Why Generic Lamivudine Reference Standards Cannot Substitute for CAS 147126-74-7 in Impurity Profiling and Chiral Purity Assessment


Lamivudine-related impurities are structurally and chromatographically heterogeneous; generic substitution of one impurity reference standard for another yields invalid analytical results due to systematic differences in retention behavior, detector response, and resolution from the active pharmaceutical ingredient (API). ent-Lamivudine Acid Menthyl Ester (CAS 147126-74-7) differs from lamivudine (MW 229.26 g/mol, molecular formula C8H11N3O3S [1]) by the presence of a covalently attached menthyl ester group, which increases its molecular weight to 381.49 g/mol, substantially elevates its lipophilicity, and alters its UV absorption and mass spectrometric fragmentation patterns [2]. This compound also differs stereochemically from the lamivudine CME intermediate (CAS 147027-10-9), which shares the same molecular formula and weight but possesses distinct stereochemistry at the oxathiolane ring—(2R,5R) versus (2S,5R) in the target compound—and consequently exhibits different chromatographic retention and potentially different regulatory acceptance criteria . These differences preclude the use of lamivudine API, lamivudine EP Impurity D (ent-lamivudine enantiomer, CAS 134680-32-3, MW 229.26), or the CME intermediate as interchangeable alternatives for quantifying this specific impurity.

Quantitative Evidence Guide: Differentiation of ent-Lamivudine Acid Menthyl Ester (CAS 147126-74-7) from Structural Analogs and In-Class Compounds


Molecular Weight and Hydrophobicity Differentiation from Lamivudine Free Base: Implications for Chromatographic Method Selectivity

The target compound possesses a molecular weight of 381.49 g/mol and a molecular formula of C18H27N3O4S, representing a 152.23 g/mol increase over lamivudine free base (MW 229.26, C8H11N3O3S) [1]. This mass increase, combined with the introduction of the lipophilic menthyl ester moiety, substantially elevates the compound's hydrophobicity relative to lamivudine, whose computed logP is approximately −0.9 [2]. The resulting chromatographic behavior is fundamentally different: on a typical reversed-phase C18 column, the target compound elutes at a markedly longer retention time than lamivudine, requiring gradient or isocratic methods specifically optimized for its separation from both the API and co-eluting impurities [3].

Analytical Method Development RP-HPLC Impurity Profiling Lipophilicity-Driven Retention

Storage Condition Differentiation: Refrigerated Requirement Versus Ambient Storage for Lamivudine API

The target compound requires storage at 2–8°C (refrigerated) as specified by the manufacturer [1]. This requirement contrasts with lamivudine API, which is typically stored at ambient room temperature . The refrigerated storage specification implies that the menthyl ester linkage introduces hydrolytic or thermal lability not present in the lamivudine free base, consistent with general findings that lamivudine exhibits instability under alkaline and oxidative conditions [2]. For procurement and laboratory operations, this means dedicated cold-chain handling infrastructure is required.

Stability Studies Reference Standard Handling Procurement Logistics

Stereochemical Differentiation from the CME Synthetic Intermediate: Distinct Chromatographic Retention and Regulatory Identification Requirements

The target compound (CAS 147126-74-7) is the (2S,5R)-oxathiolane stereoisomer esterified with (1S,2R,5S)-menthol [1]. The lamivudine CME intermediate (CAS 147027-10-9) shares the identical molecular formula (C18H27N3O4S) and molecular weight (381.49 g/mol) but possesses the (2R,5R)-oxathiolane configuration esterified with (1R,2S,5R)-menthol . These diastereomers are not chromatographically identical. USP monographs specify relative retention time criteria for lamivudine diastereomer (RRT ~0.9 relative to lamivudine at 1.0) and enantiomer (RRT ~1.2), confirming that stereochemical differences produce measurable shifts in retention behavior [2]. The target compound, as a diastereomeric menthyl ester, is expected to exhibit a retention time distinct from both the CME intermediate and lamivudine.

Chiral Purity Stereoisomer Separation ANDA Regulatory Compliance

Purity Specification Compliance for ANDA-Quality Reference Standards: Benchmarking Against Pharmacopeial Impurity Acceptance Criteria

Commercial suppliers list the target compound at ≥95% purity, with detailed characterization data compliant with regulatory guidelines and optional traceability against USP or EP pharmacopeial standards [1]. USP34 sets specific limits for lamivudine impurities: individual unspecified impurities are limited to ≤0.10%, impurities at RRT ~0.4 to ≤0.30%, and impurities at RRT ~0.9 to ≤0.20% of the lamivudine peak area . A reference standard of ≥95% purity is necessary to accurately quantify impurities at these sub-0.3% levels. This purity benchmark distinguishes the compound from generic research-grade lamivudine (typically 98–102% assay per USP) and from the CME intermediate (available at ~96% industrial-grade purity for bulk synthesis [2]).

Reference Standard Purity Pharmacopeial Compliance ANDA Quality Control

Class-Level Evidence: Menthyl Ester Conjugation as a Lipophilicity-Enhancement Strategy in Nucleoside Prodrug Design

Esterification of nucleoside analogs with lipophilic moieties is an established prodrug strategy to enhance membrane permeability and intracellular drug delivery. Fatty acyl ester derivatives of lamivudine (5′-O-fatty acyl-3TC) demonstrated EC50 values of 0.2–2.3 μM against cell-free HIV-1, representing a 16–36-fold improvement in anti-HIV activity over unmodified lamivudine (EC50 = 11.4–32.7 μM in the same assay system) [1]. Similarly, a review of anti-HIV nucleoside prodrugs confirms that esterification improves oral absorption of inherently polar nucleosides [2]. While no direct antiviral activity data exist for CAS 147126-74-7, the menthyl ester modification is structurally consistent with this class of lipophilic nucleoside esters and would be expected to confer increased membrane permeability relative to the parent lamivudine acid, though the ent-configuration at the oxathiolane ring may abrogate antiviral activity.

Nucleoside Prodrug Design Lipophilicity Modulation Intracellular Delivery

Recommended Application Scenarios for ent-Lamivudine Acid Menthyl Ester (CAS 147126-74-7) Based on Differentiated Evidence


ANDA Impurity Method Development and Validation: HPLC System Suitability Testing for Lamivudine Drug Substance and Drug Product

CAS 147126-74-7 serves as a characterized reference standard for developing and validating HPLC methods to detect Lamivudine Impurity 17 (process-related menthyl ester impurity) in lamivudine drug substance and formulated tablets. Its distinct molecular weight (381.49 g/mol) and elevated lipophilicity relative to lamivudine (MW 229.26, logP ~−0.9) ensure a unique retention time on C18 columns, enabling baseline resolution from the API peak and other impurities (e.g., lamivudine enantiomer at RRT ~1.2, diastereomer at RRT ~0.9 per USP) [1]. The ≥95% purity and regulatory-compliant characterization data make it directly suitable for system suitability, linearity, accuracy, and LOD/LOQ determinations required in ANDA submissions .

Stability-Indicating Method Development: Forced Degradation Studies to Detect Hydrolytic Degradation Products

The refrigerated storage requirement (2–8°C) [1] indicates that the menthyl ester linkage is susceptible to hydrolysis under accelerated conditions. This compound can be used as a marker to validate stability-indicating HPLC methods capable of detecting ester hydrolysis degradation products in lamivudine formulations. A published LC-MS method for lamivudine-related substances demonstrated that lamivudine undergoes hydrolysis, oxidation, epimerization, and deamination under stress conditions, and that the impurity profile of formulated products differs significantly from that of the drug substance [2]. Incorporating CAS 147126-74-7 into forced degradation protocols enables laboratories to establish whether the menthyl ester impurity increases under specific stress conditions (e.g., alkaline hydrolysis or elevated temperature) and to validate method specificity accordingly.

Chiral Purity and Diastereomer Discrimination in Lamivudine Synthetic Process Control

The target compound, with its defined (2S,5R)-oxathiolane and (1S,2R,5S)-menthyl stereochemistry [1], is distinguishable from the diastereomeric CME intermediate (CAS 147027-10-9, (2R,5R)-oxathiolane with (1R,2S,5R)-menthyl ester, same MW 381.49) . This enables its use as a chiral reference marker in process development and in-process control during lamivudine manufacture via the L-menthol chiral auxiliary route. Pharmaceutical manufacturers employing the menthyl glyoxylate synthetic pathway [3] can use CAS 147126-74-7 to verify that the unwanted ent-diastereomer is adequately removed during purification and to set appropriate acceptance criteria in the drug substance specification.

Pharmacopeial Traceability and QC Batch Release Testing for Commercial Lamivudine Production

Suppliers offer optional traceability of CAS 147126-74-7 against USP or EP pharmacopeial standards [1], enabling its use as a working reference standard in QC batch release testing during commercial lamivudine production. USP impurity limits for lamivudine specify ≤0.10% for unspecified individual impurities, ≤0.30% for the impurity at RRT ~0.4, and ≤0.20% for the impurity at RRT ~0.9 . A properly characterized reference standard with documented purity and traceability supports compliance with these pharmacopeial requirements, reduces the risk of out-of-specification investigations, and provides auditable documentation for regulatory inspections.

Quote Request

Request a Quote for ent-Lamivudine Acid (1S,2R,5S)-5-Methyl-2-isopropylcyclohexyl Ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.